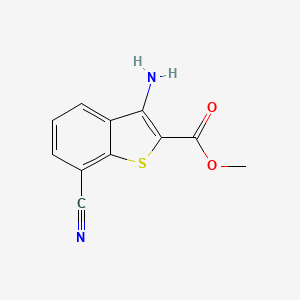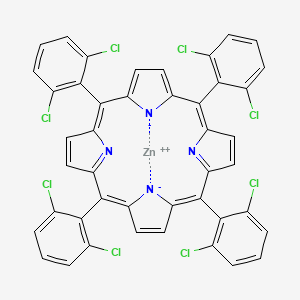
ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: is a complex organometallic compound featuring a zinc ion coordinated to a porphyrin ligand with four 2,6-dichlorophenyl groups. This compound is part of the porphyrin family, which are macrocyclic molecules known for their rich coordination chemistry and biological significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide typically involves the following steps:
Formation of the Porphyrin Ligand: : The starting materials are usually pyrrole and 2,6-dichlorobenzaldehyde. These are subjected to a condensation reaction under acidic conditions to form the porphyrin precursor.
Metalation: : The resulting porphyrin is then treated with zinc acetate or zinc chloride to introduce the zinc ion into the porphyrin core.
Oxidation: : The final step involves the oxidation of the zinc porphyrin to form the diide (dianion) species.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic routes, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: can undergo various chemical reactions, including:
Oxidation: : The compound can be further oxidized to form higher oxidation states.
Reduction: : Reduction reactions can be used to generate different reduced forms of the porphyrin.
Substitution: : Substitution reactions at the porphyrin core or the phenyl rings can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed
Oxidation Products: : Higher oxidation state porphyrins, potentially leading to the formation of oxo- or hydroxoporphyrins.
Reduction Products: : Reduced porphyrins, including the corresponding mono- and dianions.
Substitution Products: : Functionalized porphyrins with various substituents on the phenyl rings or the porphyrin core.
Aplicaciones Científicas De Investigación
ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: has several scientific research applications:
Catalysis: : The compound is used as a catalyst in various organic reactions, including epoxidation and oxidation reactions.
Photocatalysis: : It can act as a photosensitizer in photocatalytic processes, such as the degradation of organic pollutants.
Biological Studies: : The compound is used in biological studies to understand the role of porphyrins in biological systems and their interactions with biomolecules.
Material Science: : It is used in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism by which ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide exerts its effects involves its ability to coordinate to various substrates and transfer electrons or oxygen atoms. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through its porphyrin core and zinc ion.
Comparación Con Compuestos Similares
ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: is compared with other similar porphyrin compounds, such as:
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrin: : Similar structure but without the zinc ion.
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrinatozinc(II): : Similar to the compound but in a different oxidation state.
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrinatoiron(II): : Similar structure but with an iron ion instead of zinc.
The uniqueness of This compound lies in its specific coordination environment and the presence of the zinc ion, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
IUPAC Name |
zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H20Cl8N4.Zn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;/h1-20H;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYNWKHJHNPMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H20Cl8N4Zn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
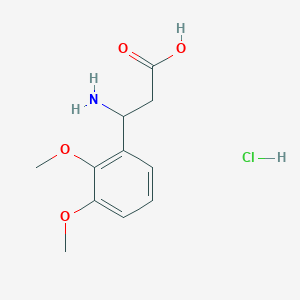
![({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2789594.png)
![(E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2789595.png)
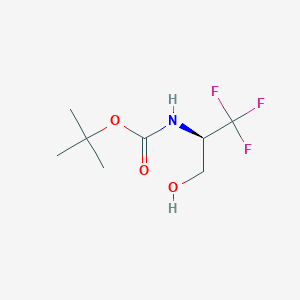
![n-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-1-(propan-2-yl)-1h-imidazole-4-sulfonamide](/img/structure/B2789599.png)
![7-Fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2789600.png)
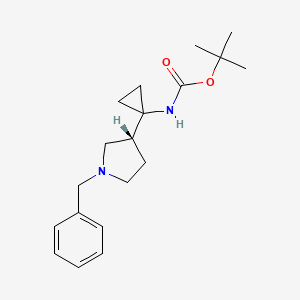
![3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2789605.png)

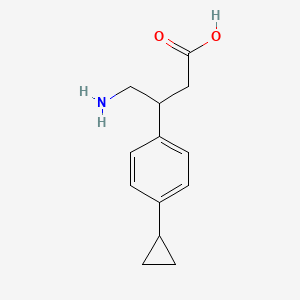
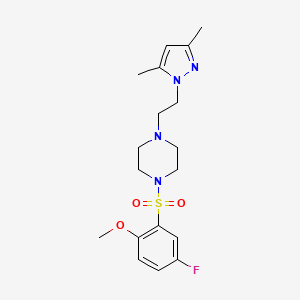
![ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2789613.png)
![3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2789615.png)
